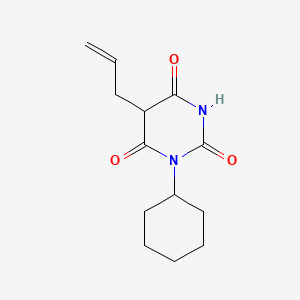

5-Allyl-1-cyclohexylbarbituric acid

Description

Structure

3D Structure

Properties

CAS No. |

890-05-1 |

|---|---|

Molecular Formula |

C13H18N2O3 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

1-cyclohexyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C13H18N2O3/c1-2-6-10-11(16)14-13(18)15(12(10)17)9-7-4-3-5-8-9/h2,9-10H,1,3-8H2,(H,14,16,18) |

InChI Key |

SVSSSJKOKJHAFF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1C(=O)NC(=O)N(C1=O)C2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 5-Allyl-1-cyclohexylbarbituric Acid

The classical and most direct route to this compound involves the condensation of a substituted malonic acid derivative with a urea (B33335) compound. This established method remains a fundamental approach in barbiturate (B1230296) synthesis.

Key Precursors and Reaction Conditions

The synthesis of this compound typically proceeds via the condensation of diethyl allylmalonate with N-cyclohexylurea in the presence of a strong base. Sodium ethoxide is a commonly employed catalyst, facilitating the deprotonation steps necessary for the reaction to proceed. The reaction is generally carried out in an anhydrous ethanol (B145695) solvent under reflux conditions to drive the condensation to completion.

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Solvent | Condition |

| Diethyl allylmalonate | N-Cyclohexylurea | Sodium Ethoxide | Anhydrous Ethanol | Reflux |

This table outlines the typical precursors and conditions for the established synthesis of this compound.

Mechanistic Insights into Barbiturate Ring Formation with Allyl and Cyclohexyl Substituents

The formation of the barbiturate ring is a well-understood, yet elegant, cascade of reactions. The mechanism initiates with the deprotonation of N-cyclohexylurea by the strong base, creating a more nucleophilic species. This is followed by the nucleophilic attack of the deprotonated urea on one of the carbonyl carbons of diethyl allylmalonate.

Novel Approaches in the Synthesis of this compound and its Analogues

While the classical synthesis is reliable, modern organic chemistry has driven the development of more sophisticated and efficient methods for constructing barbiturate frameworks.

Green Chemistry Principles in Barbiturate Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically relevant molecules, including barbiturates. jetir.orgjetir.org This involves the use of less hazardous solvents, the development of solvent-free reaction conditions, and the use of catalysts that can be easily recovered and reused. tsijournals.com For example, microwave-assisted organic synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of some barbituric acid derivatives. arcjournals.org Grinding techniques, which involve the reaction of solid-state reactants, represent another eco-friendly approach that minimizes solvent waste. jetir.orgjetir.orgtsijournals.com While not yet specifically reported for this compound, these green methodologies are being explored for the synthesis of various 5-substituted barbituric acids and hold promise for more sustainable production in the future. jetir.orgjetir.orgtsijournals.com

Derivatization and Functionalization of the this compound Scaffold

The presence of the allyl group at the 5-position of the barbiturate ring provides a versatile platform for a wide range of chemical transformations. This reactive moiety allows for the introduction of diverse functional groups, leading to the creation of novel analogues with potentially altered chemical and physical properties.

Common derivatization strategies for the allyl group include:

Oxidation: The double bond of the allyl group can be oxidized to form epoxides, diols, or even be cleaved to yield aldehydes or carboxylic acids.

Reduction: Catalytic hydrogenation can saturate the allyl group to a propyl group.

Addition Reactions: The double bond can undergo various addition reactions, such as hydrohalogenation, hydration, and the addition of thiols.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, can be employed to form new carbon-carbon bonds, linking the barbiturate core to other aromatic or aliphatic moieties.

Chemical Reactivity of the Allyl Moiety

The allyl group (–CH₂–CH=CH₂) at the C5 position is a key site for chemical modifications, offering a versatile handle to introduce new functionalities through reactions of the carbon-carbon double bond.

Oxidation: The double bond of the allyl group is susceptible to oxidation. Microsomal hydroxylation at the allylic carbon is a known metabolic pathway for many compounds. iunajaf.edu.iq For instance, the sedative-hypnotic hexobarbital, which also contains an allyl-like substituent (a cyclohexenyl ring), undergoes allylic oxidation to form 3'-hydroxyhexobarbital (B1209205) and further to 3'-ketohexobarbital. nih.gov This suggests that this compound could similarly be oxidized at the C2' or C3' position of the allyl group to yield corresponding alcohols, aldehydes, or ketones. Reagents like pyridinium (B92312) chlorochromate (PCC) are known to selectively oxidize allylic alcohols to α,β-unsaturated aldehydes. vanderbilt.edu

Reduction: The double bond of the allyl group can be reduced to a propyl group. A notable example is the complete reduction of an allyl group in a related barbiturate derivative to a propyl group using Wilkinson's catalyst (a rhodium-based catalyst). nih.gov This hydrogenation reaction saturates the double bond, transforming the reactive allyl moiety into a more stable alkyl chain.

Halogenation: The alkene in the allyl group can undergo electrophilic addition with halogens like bromine (Br₂) or chlorine (Cl₂). This reaction typically proceeds without a catalyst and would result in the formation of a dihalo-propyl substituent at the C5 position. masterorganicchemistry.comlibretexts.org This transformation introduces halogen atoms that can serve as leaving groups for subsequent nucleophilic substitution reactions.

| Reaction Type | Reagent/Condition | Potential Product | Reference |

|---|---|---|---|

| Oxidation (Hydroxylation) | Microsomal enzymes, PCC | 5-(2',3'-dihydroxypropyl)- or 5-(3'-hydroxypropyl)-1-cyclohexylbarbituric acid | iunajaf.edu.iqnih.govvanderbilt.edu |

| Reduction (Hydrogenation) | H₂, Wilkinson's Catalyst | 1-Cyclohexyl-5-propylbarbituric acid | nih.gov |

| Halogenation (e.g., Bromination) | Br₂ | 5-(2',3'-dibromopropyl)-1-cyclohexylbarbituric acid | masterorganicchemistry.comlibretexts.org |

Transformations of the Cyclohexyl Substituent

The cyclohexyl group attached to the N1 position is a saturated carbocyclic ring, which makes it generally less reactive than the allyl group or the barbituric acid core. Transformations targeting this moiety are not as common.

However, metabolic studies on other drugs containing cyclohexyl rings show that oxidation can occur. For example, the oral hypoglycemic agent glipizide (B1671590) is metabolized in humans to form trans-4- and cis-3-hydroxycyclohexyl derivatives. iunajaf.edu.iq This indicates that enzymatic hydroxylation of the cyclohexyl ring in this compound is a plausible transformation, likely yielding various isomeric hydroxycyclohexyl derivatives. Chemical oxidation of such saturated rings typically requires strong oxidizing agents and may lack selectivity.

Recent developments in synthetic chemistry have shown that N-cyclohexyl amides can undergo deoxygenative photochemical alkylation, allowing for the introduction of an alkyl group at the α-carbon of the amine, though this involves transformation of the amide bond itself. nih.gov

Modifications of the Barbituric Acid Core

The barbituric acid ring itself presents multiple sites for chemical modification, primarily at the nitrogen and C5 positions.

N-Substitution Reactions

The barbituric acid core of this compound has a remaining proton at the N3 position, which can be substituted.

N-Alkylation: The N-H proton is acidic and can be removed by a base, allowing for alkylation. The synthesis of N,N'-dialkyl barbituric acids is commonly achieved by refluxing the barbituric acid with an alkylating agent in the presence of a base like potassium carbonate. publish.csiro.auscispace.com This procedure could be applied to introduce a second, different substituent at the N3 position of this compound. Such reactions are useful for creating asymmetrically substituted N,N'-dibarbiturates. nih.gov The success of these N-alkylation reactions is often confirmed by the disappearance of the N-H stretching vibration in infrared spectra. publish.csiro.au

C5-Substitution Reactions

The C5 position of the barbituric acid ring is activated by the two adjacent carbonyl groups, making the C5 proton (if present) acidic and enabling further substitution. For a 5-monosubstituted barbiturate like 5-allylbarbituric acid, a second substituent can be introduced.

C5-Alkylation/Arylation: A prominent example of further substitution is the formation of 5-acetonyl-5-allyl-1-cyclohexylbarbituric acid . uni.lu This compound demonstrates that an acetonyl group can be added to the C5 position, creating a 5,5-disubstituted barbiturate. The synthesis of such compounds can be achieved through methods like the Michael addition of the C5-anion to an α,β-unsaturated ketone or direct alkylation with a suitable halo-ketone. nih.gov

Furthermore, arylation at the C5 position has been demonstrated in related systems. For example, 5-allyl-1-methylbarbiturate can be arylated with diaryliodonium salts to yield 1,5,5-trisubstituted barbiturates. nih.gov This highlights a pathway to introduce aryl groups at the already substituted C5 position of this compound. Asymmetric allylic alkylation has also been used to create enantioenriched products from mono-C5 alkylated barbiturates. uno.edumdpi.com

| Starting Material | Reaction Type | Added Substituent | Product Name | Reference |

|---|---|---|---|---|

| This compound | Alkylation | Acetonyl | 5-Acetonyl-5-allyl-1-cyclohexylbarbituric acid | uni.lu |

| 5-Allyl-1-methylbarbiturate | Arylation | m-Trifluoromethyldiazirynylphenyl | 5-Allyl-1-methyl-5-(m-trifluoromethyldiazirynylphenyl)barbituric acid | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Structure-Activity Relationships for 5-Allyl-1-cyclohexylbarbituric Acid Analogues

The barbiturate (B1230296) scaffold serves as a versatile platform for chemical modification to modulate biological activity. mdpi.comresearchgate.net Research into barbiturate derivatives has demonstrated that even minor alterations to the substituents can significantly impact their properties. ontosight.ai

The C-5 position of the barbituric acid ring is a critical determinant of pharmacological effect. mdpi.com The presence of two substituents at this position is generally required for activity. auburn.edu The allyl group, in particular, plays a significant role in modulating potency.

Studies comparing different substituents at the C-5 position have shown that replacing an ethyl group with an allyl group can double the potency of the compound. nih.gov However, further modification, such as converting the 5-allyl group to a 5-propyl group, can enhance excitatory properties, a characteristic that is generally avoided in the design of anesthetic agents. nih.gov This suggests that the double bond within the allyl moiety is a key feature for specific types of molecular interactions. For instance, the allyl group can be a site for introducing radiolabels, such as tritium, which is valuable for studying drug-receptor binding. nih.gov

Table 1: Impact of C-5 Substituent Modification on Barbiturate Potency

| Original Compound Group | Substituent Change at C-5 | Resulting Compound Group | Observed Change in Potency | Source |

|---|---|---|---|---|

| 5-Ethyl Analogues (e.g., Pentobarbital) | Ethyl → Allyl | 5-Allyl Analogues (e.g., Secobarbital) | ~2-fold increase | nih.gov |

| 5-Allyl Analogues | Allyl → Propyl | 5-Propyl Analogues | Enhanced excitatory properties | nih.gov |

Substitution at the nitrogen atoms of the barbituric acid ring also influences the compound's properties. auburn.edu The presence of a cyclohexyl group at the N-1 position, as seen in this compound, contributes to the molecule's lipophilicity, which can affect its ability to cross biological membranes. ontosight.ai

The conformational flexibility of the cyclohexyl group is thought to allow for more adaptable binding to diverse receptor structures. preprints.org This balanced binding capability may contribute to a comprehensive neuroprotective profile in certain contexts. preprints.org SAR studies on related molecules have explored replacing the N-1 cyclohexyl group with other cyclic or aromatic structures to modulate activity and specificity. For example, the discovery of 1,3-dicyclohexyl barbiturate derivatives highlights that multiple nitrogen atoms can be substituted to fine-tune the molecular properties. ontosight.ai

The barbituric acid core itself can be modified to create new classes of compounds with different activities. researchgate.net A common modification is the replacement of one of the carbonyl oxygen atoms (at C-2) with a sulfur atom to form a thiobarbituric acid derivative. acs.org

This single-atom substitution can lead to significant changes in biological activity. In some series of compounds, thiobarbiturate derivatives have demonstrated greater antiproliferative activity against cancer cell lines compared to their direct barbiturate analogues. nih.gov This highlights that the electronic properties and hydrogen-bonding capabilities of the core scaffold are crucial for molecular function.

Table 2: Comparative Activity of Barbiturate vs. Thiobarbiturate Derivatives

| Compound Series | Activity Against Cancer Cell Lines | Source |

|---|---|---|

| Barbiturate Derivatives (Series 5a-g) | Poor to no activity | nih.gov |

| Thiobarbiturate Derivatives (Series 5h-k) | Showed better activity than analogous barbiturates | nih.gov |

Conformational Analysis and its Influence on Molecular Interactions

The three-dimensional shape of a barbiturate molecule is critical for its interaction with target proteins. The conformational flexibility of the cyclohexyl substituent in this compound may permit the molecule to adopt an optimal orientation within a receptor's binding pocket. preprints.org The spatial arrangement of the allyl and cyclohexyl groups relative to the planar barbituric acid ring influences how the molecule presents its key interacting features, such as hydrogen bond donors and acceptors, and hydrophobic regions. Molecular modeling and conformational analysis are therefore essential tools in understanding how these molecules bind to their targets and exert their effects. nih.gov

Design Strategies for Novel Barbiturate-Based Chemical Probes

The development of new chemical probes based on the barbiturate scaffold leverages modern medicinal chemistry strategies to create molecules with novel or enhanced properties. nih.govrsc.org These probes are essential for exploring biological systems and identifying new therapeutic targets.

Scaffold hopping and bioisosteric replacement are powerful techniques in drug design used to discover structurally novel compounds while retaining desired biological activity. nih.govuniroma1.it Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's potency or pharmacokinetic profile. researchgate.net Scaffold hopping is a more dramatic change, where the central core of a molecule is replaced with a structurally different scaffold that maintains the original spatial arrangement of key functional groups. scispace.com

In the context of barbiturates, these strategies can be applied to overcome limitations of existing compounds. For example, a research group designed barbiturate-nitrate hybrids, where a nitric oxide-donating nitrate (B79036) group was incorporated into the structure. researchgate.net This represents a bioisosteric replacement or scaffold modification strategy aimed at creating a multifunctional compound that not only inhibits its primary target but also has secondary effects, such as modulating enzyme secretion. researchgate.net By exploring different core structures (scaffold hopping) or modifying peripheral groups (bioisosteric replacement), chemists can design novel barbiturate-based probes with improved properties. researchgate.net

Rational Design Based on Mechanistic Insights

The design of novel barbituric acid derivatives, including this compound, has been significantly guided by an evolving understanding of their mechanism of action at the molecular level. The primary target for barbiturates is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission in the central nervous system. Rational drug design efforts have focused on optimizing the interaction of these molecules with the GABA-A receptor to enhance their therapeutic properties, such as anticonvulsant activity, while potentially mitigating undesirable side effects.

Barbiturates act as positive allosteric modulators of GABA-A receptors, meaning they bind to a site on the receptor that is distinct from the GABA binding site. nih.gov This binding potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which in turn reduces neuronal excitability. At higher concentrations, some barbiturates can directly activate the GABA-A receptor, even in the absence of GABA. nih.gov This dual mechanism of action contributes to their potent central nervous system depressant effects.

The rational design of compounds like this compound is rooted in the structure-activity relationships (SAR) established for the barbiturate class. These principles, derived from extensive medicinal chemistry campaigns, provide a framework for modifying the barbiturate scaffold to achieve desired pharmacological profiles.

The inclusion of an allyl group at the C5 position is a strategic choice based on SAR studies. Unsaturated substituents, such as allyl or alkynyl groups, have been shown to be more potent than their saturated counterparts with the same number of carbon atoms. nih.gov This increased potency is attributed to favorable interactions within the binding pocket on the GABA-A receptor.

Recent advances in structural biology, including cryo-electron microscopy, have provided high-resolution structures of the GABA-A receptor, revealing the binding sites for various modulators, including anesthetics that share binding sites with barbiturates in the transmembrane domain (TMD). These structural insights allow for more precise, structure-based drug design. Computational modeling and molecular docking studies can be employed to predict how novel derivatives, such as those with N-cyclohexyl and C5-allyl substitutions, will interact with specific amino acid residues within the binding pocket. This allows for the rational design of new compounds with potentially improved affinity, selectivity, and ultimately, therapeutic efficacy.

The contrasting in vivo effects of closely related barbiturate enantiomers, where one may be a convulsant and the other an anticonvulsant, underscore the stereospecificity of the interaction with the GABA-A receptor. This highlights the importance of considering the three-dimensional arrangement of substituents in the rational design process to favor the desired pharmacological activity.

The following table summarizes the key structural features of this compound and the mechanistic rationale behind their inclusion in the design process.

| Structural Feature | Position | Rationale Based on Mechanistic Insights |

| Barbituric Acid Core | - | Provides the essential scaffold for interaction with the GABA-A receptor. |

| Allyl Group | C5 | The unsaturated nature of the allyl group generally enhances potency compared to saturated alkyl chains of similar size, likely through optimized hydrophobic interactions within the GABA-A receptor binding pocket. nih.gov |

| Cyclohexyl Group | N1 | The bulky and lipophilic cyclohexyl group influences the overall molecular geometry and lipophilicity, which are critical for anticonvulsant activity. nih.gov It can contribute to enhanced binding affinity and potentially modulate GABA-A receptor subtype selectivity. |

The rational design of this compound and its analogs is therefore a multi-faceted process that integrates classical SAR principles with modern mechanistic and structural insights into the function of the GABA-A receptor. The goal is to fine-tune the molecular architecture to achieve a desired profile of anticonvulsant activity.

Scientific Data on this compound Remains Elusive

Despite a comprehensive search of available scientific literature, detailed research findings on the specific molecular and cellular mechanisms of the chemical compound This compound are not presently available. As a result, the creation of a detailed article focusing solely on its specific interactions with receptors, ion channels, and enzymes, as per the requested outline, cannot be fulfilled at this time.

Extensive searches for in vitro and preclinical mechanistic studies, including investigations into its receptor binding profiles, allosteric modulation mechanisms, and effects on neurotransmitter systems, yielded no specific data for this compound. General information on the class of compounds to which it belongs, barbiturates, is well-documented. Barbiturates are known to act as positive allosteric modulators of GABA-A receptors, enhancing the effect of the inhibitory neurotransmitter GABA. nih.govnih.gov This action generally leads to increased chloride ion influx, hyperpolarization of the neuron, and a decrease in neuronal excitability. nih.gov

However, the specific kinetics, thermodynamics, and cellular effects are highly dependent on the unique substitutions on the barbituric acid core. The allyl and cyclohexyl groups of this compound would confer a distinct pharmacological profile, but without dedicated studies, any description of its specific actions would be purely speculative.

Information regarding the broader mechanisms of related compounds and receptor systems is available. For instance, the modulation of GABA-A receptors by various ligands can influence the desensitization of the receptor, a key aspect of neuromodulatory action. nih.gov Furthermore, the activity of various ion channels, such as acid-sensing ion channels (ASICs), can be modulated by various factors, though no link to this compound has been established. nih.govnih.gov

The scientific community relies on published, peer-reviewed data to establish the pharmacological properties of any given compound. In the case of this compound, such data appears to be absent from the public domain. A PubChem entry for the compound exists, but it lacks any cited literature or experimental data. uni.lu

Until specific research is conducted and published on this compound, a detailed and accurate scientific article on its molecular mechanisms of action cannot be responsibly generated.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the allyl group, including peaks in the vinyl region (around 5-6 ppm) and a doublet for the methylene (B1212753) group adjacent to the double bond. The cyclohexyl group would exhibit a complex multiplet in the aliphatic region (around 1-2 ppm). The N-H proton of the barbiturate (B1230296) ring would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the barbiturate ring (around 170-180 ppm), the carbons of the allyl group (including the sp² carbons of the double bond around 115-135 ppm), and the carbons of the cyclohexyl ring.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

N-H stretching vibrations around 3200 cm⁻¹.

C=O stretching vibrations for the amide carbonyl groups in the region of 1650-1750 cm⁻¹.

C=C stretching of the allyl group around 1640 cm⁻¹.

C-H stretching vibrations for the aliphatic and vinylic protons.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 5-Allyl-1-cyclohexylbarbituric acid (266.30 g/mol ). Fragmentation patterns could provide further structural information, such as the loss of the allyl or cyclohexyl groups.

Metabolic Pathways and Enzymatic Biotransformations in Vitro and Preclinical

Identification of Primary Metabolic Transformations of 5-Allyl-1-cyclohexylbarbituric Acid

The chemical structure of this compound, featuring both an allyl and a cyclohexyl substituent, presents multiple sites for metabolic attack.

Oxidative metabolism, mainly orchestrated by the cytochrome P450 (CYP450) superfamily of enzymes, represents the principal route for the biotransformation of barbiturates. nih.gov For this compound, several oxidative reactions are predicted based on studies of analogous compounds.

The allyl side chain is a primary target for oxidation. Research on other allylic barbiturates, such as secobarbital, allobarbital, and aprobarbital, has demonstrated that this group is metabolized to form epoxides and corresponding diols. nih.gov It is also suggested that barbiturates with an allyl group can be converted into a reactive metabolite that leads to the destruction of cytochrome P450. nih.gov

The cyclohexyl ring is also susceptible to hydroxylation. Studies on other drugs containing a cyclohexyl moiety, such as acetohexamide (B1666498) and glibenclamide, show stereoselective hydroxylation, commonly at the 3-cis and 4-trans positions. nih.gov This metabolic transformation typically results in metabolites with altered biological activity. nih.gov

Table 1: Predicted Oxidative Metabolites of this compound

| Parent Compound | Metabolic Reaction | Potential Metabolite(s) |

| This compound | Allyl side chain oxidation | 5-(2,3-dihydroxypropyl)-1-cyclohexylbarbituric acid, 5-(2,3-epoxypropyl)-1-cyclohexylbarbituric acid |

| This compound | Cyclohexyl ring hydroxylation | 5-Allyl-1-(3-hydroxycyclohexyl)barbituric acid, 5-Allyl-1-(4-hydroxycyclohexyl)barbituric acid |

Conjugative Metabolism Pathways (e.g., Glucuronidation, Sulfation)

Following Phase I oxidative reactions, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions. Glucuronidation is a common pathway for the elimination of barbiturate (B1230296) metabolites. wikipedia.orgnih.gov This process involves the transfer of glucuronic acid to the hydroxylated metabolite, forming a more water-soluble glucuronide conjugate that can be readily excreted. While sulfation is another possible conjugation pathway, glucuronidation is generally more prominent for barbiturates.

The barbiturate ring itself can undergo hydrolytic cleavage. This process, however, is generally considered a minor metabolic pathway for 5,5-disubstituted barbiturates compared to oxidative metabolism. The stability of the barbiturate ring can be influenced by the nature of the substituents at the C-5 position. rsc.org Hydrolysis typically involves the opening of the pyrimidine (B1678525) ring, leading to the formation of malonic acid derivatives.

Characterization of Metabolizing Enzyme Systems in Preclinical Species

Preclinical studies, often utilizing in vitro models, are instrumental in characterizing the enzymes responsible for metabolizing drug candidates.

The liver is the primary site of drug metabolism, and various in vitro systems derived from liver tissue are employed to study metabolic pathways. ru.nlnih.gov

Liver Microsomes: These preparations are rich in CYP450 enzymes and are widely used to investigate Phase I oxidative metabolism. thermofisher.com Studies with microsomes have been fundamental in elucidating the oxidative fate of many barbiturates. nih.gov

S9 Fraction: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II metabolic reactions. nih.govnih.gov This system provides a more comprehensive view of metabolic pathways compared to microsomes alone.

Hepatocytes: Intact liver cells (hepatocytes) contain the full complement of metabolic enzymes and cofactors, offering the most physiologically relevant in vitro model for studying drug metabolism, encompassing uptake, metabolism, and efflux. nih.gov

Table 2: In Vitro Systems for Studying Barbiturate Metabolism

| In Vitro System | Key Enzymes Present | Primary Application in Barbiturate Metabolism Studies |

| Liver Microsomes | Cytochrome P450 (CYP450) enzymes | Investigation of Phase I oxidative pathways (hydroxylation, epoxidation) |

| S9 Fraction | CYP450 enzymes, UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Study of both Phase I and Phase II (glucuronidation, sulfation) metabolism |

| Hepatocytes | Full complement of hepatic enzymes and cofactors | Comprehensive metabolic profiling, including uptake and efflux |

Contribution of Extrahepatic Metabolism

While the liver is the principal organ of drug metabolism, other tissues can also contribute to the biotransformation of xenobiotics. Enzymes capable of metabolizing drugs, including certain CYP450 isoforms, are found in organs such as the intestine, kidneys, lungs, and brain. wikipedia.org The extent of extrahepatic metabolism for this compound has not been specifically determined, but it is generally considered to be a minor contributor compared to the extensive metabolic capacity of the liver for barbiturates.

Recombinant Enzyme Studies for Specific Isoform Identification

To pinpoint the specific CYP isoforms responsible for the metabolism of a drug candidate, studies utilizing recombinant enzymes are essential. criver.com While direct studies on this compound are not available, research on other barbiturates indicates the involvement of CYP enzymes from the CYP1, CYP2, and CYP3 families. criver.com Specifically, CYP2C9, CYP2C19, and CYP3A4 are major contributors to the metabolism of many barbiturates. nih.govbiomolther.org It is plausible that these isoforms, and potentially CYP2B6, which is also involved in barbiturate metabolism, play a role in the biotransformation of this compound. criver.com

An experimental approach to identify the responsible isoforms would involve incubating this compound with a panel of recombinant human CYP enzymes and monitoring the depletion of the parent compound or the formation of metabolites.

Table 1: Putative Cytochrome P450 Isoforms Involved in the Metabolism of this compound

| Enzyme Family | Specific Isoform | Potential Metabolic Reaction |

| CYP2C | CYP2C9 | Hydroxylation of the cyclohexyl ring, oxidation of the allyl group |

| CYP2C19 | Hydroxylation of the cyclohexyl ring, oxidation of the allyl group | |

| CYP3A | CYP3A4 | Hydroxylation of the cyclohexyl ring, oxidation of the allyl group |

| CYP2B | CYP2B6 | Potential involvement based on barbiturate class effects |

In Vitro Metabolism Models and Their Predictive Capacity for Preclinical Metabolism

In vitro models are crucial for predicting the metabolic fate of compounds in vivo. nih.gov These systems provide a controlled environment to study metabolic pathways and enzyme kinetics.

Hepatocyte and Subcellular Fraction Incubation Studies

Hepatocytes, the primary cells of the liver, contain a full complement of both Phase I and Phase II metabolic enzymes and are considered a gold standard for in vitro metabolism studies. nih.gov Incubating this compound with suspensions of cryopreserved human or preclinical species hepatocytes would provide a comprehensive picture of its metabolic profile.

Subcellular fractions, such as liver microsomes and the S9 fraction, are also widely used. nih.gov Microsomes are vesicles of the endoplasmic reticulum and are rich in CYP enzymes, making them suitable for studying Phase I metabolism. nih.gov The S9 fraction is the supernatant from a 9,000g centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes, allowing for the investigation of both Phase I and Phase II metabolic pathways. nih.govkosheeka.com

Studies with related allyl-containing barbiturates in liver microsomal systems have demonstrated the conversion of these compounds to metabolites that can lead to the destruction of cytochrome P450. nih.gov

Table 2: Comparison of In Vitro Metabolism Systems for Studying this compound

| In Vitro System | Key Features | Primary Application for this Compound |

| Hepatocytes | Contain both Phase I and II enzymes in a cellular context. nih.gov | Comprehensive metabolic profiling, including conjugation. |

| Liver Microsomes | Rich in CYP enzymes (Phase I). nih.gov | Investigating oxidative metabolism of the allyl and cyclohexyl groups. |

| S9 Fraction | Contains both microsomal (Phase I) and cytosolic (Phase II) enzymes. nih.gov | Studying both oxidative metabolism and subsequent conjugation reactions. |

Advanced In Vitro Systems (e.g., 3D Culture Models, Bioreactors)

While traditional 2D cell cultures are valuable, they may not fully recapitulate the complex microenvironment of the liver. Advanced in vitro systems, such as 3D hepatocyte cultures (e.g., spheroids) and liver-on-a-chip models, offer improved physiological relevance. These models can maintain hepatocyte function and metabolic activity for longer periods, allowing for more accurate predictions of long-term metabolism and potential toxicity. The use of such systems for this compound would provide a more in-depth understanding of its metabolic fate.

Comparative Metabolic Profiling Across Preclinical Species

The metabolism of drugs can vary significantly between species, making comparative metabolic profiling essential in preclinical development. nih.gov Studies on other barbiturates have highlighted these differences. For instance, the metabolism of four allylic barbiturates was compared between rats and guinea pigs, revealing both common and species-specific metabolites. nih.gov Similarly, the metabolism of a 1-cyclohexyl-substituted barbiturate has been studied in both humans and rabbits. nih.gov

A comparative study of this compound metabolism in common preclinical species such as rats, dogs, and monkeys, alongside human in vitro systems, would be crucial. This would involve incubating the compound with liver microsomes or hepatocytes from each species and analyzing the resulting metabolite profiles. Such data is vital for selecting the most appropriate animal model for toxicological studies and for extrapolating preclinical findings to humans.

Table 3: Hypothetical Comparative Metabolic Profile of this compound in Preclinical Species

| Species | Predicted Primary Metabolic Pathways | Potential for Unique Metabolites |

| Rat | Allyl group oxidation, cyclohexyl hydroxylation | May exhibit quantitative differences in metabolite formation compared to other species. |

| Dog | Allyl group oxidation, cyclohexyl hydroxylation | Species-specific differences in the extent of hydroxylation or conjugation are possible. |

| Monkey | Allyl group oxidation, cyclohexyl hydroxylation | Generally considered a closer model to humans, but differences can still exist. |

| Human (in vitro) | Allyl group oxidation, cyclohexyl hydroxylation | Provides the benchmark for human-relevant metabolism. |

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Quantification in Research Settings

Chromatographic methods are the cornerstone for the separation and quantification of 5-Allyl-1-cyclohexylbarbituric acid from complex biological samples. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques, often coupled with mass spectrometry for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of barbiturates due to its high resolution, sensitivity, and the ability to analyze thermolabile and non-volatile compounds without derivatization. Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is the most common mode for barbiturate (B1230296) analysis.

Chiral Separations: Since this compound possesses a chiral center at the C5 position of the barbiturate ring, the separation of its enantiomers is of significant interest in pharmacological research. Chiral HPLC is the method of choice for this purpose. This can be achieved either by using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective in resolving the enantiomers of various barbiturates. nih.gov Another approach involves the dynamic generation of a chiral stationary phase by adsorbing a chiral molecule, like a methylated beta-cyclodextrin, onto a reversed-phase column. nih.gov This technique has been successfully applied to achieve baseline resolution of barbiturate enantiomers. nih.gov

A representative HPLC method for the analysis of barbiturates is summarized in the table below. Please note that specific conditions for this compound may require optimization.

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | A mixture of aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Special Considerations | For chiral separations, a chiral stationary phase (e.g., polysaccharide-based) or a chiral mobile phase additive (e.g., cyclodextrin) is necessary. |

Gas Chromatography (GC)

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful and sensitive technique for the quantification of barbiturates in biological samples. Due to the polar nature and low volatility of barbiturates, derivatization is often employed to improve their chromatographic behavior, enhancing peak shape and sensitivity. Methylation is a common derivatization strategy.

A typical GC-MS workflow for barbiturate analysis involves:

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the biological matrix.

Derivatization: Chemical modification (e.g., methylation) to increase volatility and improve chromatographic properties.

GC Separation: Separation of the derivatized analytes on a capillary column.

MS Detection: Detection and quantification using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced specificity.

The following table outlines typical GC parameters for the analysis of barbiturates.

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless |

| Temperature Program | A temperature gradient is typically used to optimize separation. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Derivatization | Often required (e.g., methylation) to improve volatility. |

Spectrometric Techniques for Structural Elucidation of Metabolites

The identification of metabolites is crucial for understanding the biotransformation of this compound. Mass spectrometry and nuclear magnetic resonance spectroscopy are indispensable tools for this purpose.

Mass Spectrometry (MS and HR/MS)

Mass spectrometry, especially when coupled with a chromatographic separation technique like LC or GC, is a highly sensitive and specific method for the identification and quantification of metabolites. High-resolution mass spectrometry (HR/MS) provides accurate mass measurements, which can be used to determine the elemental composition of metabolites, greatly aiding in their identification.

The metabolism of this compound is expected to involve modifications to the allyl and cyclohexyl substituents. Common metabolic pathways for barbiturates include oxidation of the side chains, hydroxylation of the cyclohexyl ring, and opening of the barbiturate ring. Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation, as the fragmentation patterns of the parent ion can provide information about the structure of the metabolite. For instance, the loss of specific neutral fragments can indicate the presence of hydroxyl groups or other modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of novel metabolites. While less sensitive than MS, NMR provides detailed information about the chemical environment of each atom in a molecule. For the analysis of metabolites of this compound, both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed.

¹H NMR: Provides information about the number and types of protons in a molecule and their connectivity.

¹³C NMR: Provides information about the carbon skeleton of the molecule.

2D NMR: Experiments like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) provide information about the connectivity between protons and carbons. This is invaluable for pinpointing the exact location of metabolic modifications.

Development of Advanced Analytical Assays for In Vitro Studies

Beyond traditional chromatographic and spectrometric methods, advanced analytical assays are being developed for the high-throughput screening and quantification of barbiturates in in vitro studies. These assays offer advantages in terms of speed, cost-effectiveness, and automation.

Immunoassays: Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are based on the specific binding of an antibody to the target analyte. These assays can be highly sensitive and are well-suited for the rapid screening of a large number of samples. For barbiturates, class-specific antibodies have been developed that can detect a range of related compounds. However, for research focused specifically on this compound, the development of a highly specific monoclonal antibody would be necessary to avoid cross-reactivity with other barbiturates or metabolites. The development of such an assay would involve synthesizing a hapten that mimics the unique structural features of the target compound and using it to generate specific antibodies. nih.gov

Microextraction Techniques: Miniaturized sample preparation techniques, such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), are gaining popularity for their efficiency, reduced solvent consumption, and ability to pre-concentrate analytes. These techniques can be coupled with GC-MS or HPLC-MS for sensitive quantification of barbiturates in in vitro systems.

Enzyme Immunoassays: Homogeneous enzyme immunoassays, such as the Enzyme Multiplied Immunoassay Technique (EMIT), Cloned Enzyme Donor Immunoassay (CEDIA), and DRI™ Barbiturate Assay, are widely used for the rapid screening of barbiturates in clinical and forensic settings. nih.govacs.orgasme.org These assays are based on the principle of competition between the drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites. While primarily designed for screening, they can be adapted for semi-quantitative analysis in research applications.

The table below summarizes some of the advanced analytical assays applicable to barbiturate analysis.

| Assay Type | Principle | Application in Research |

| Immunoassays (e.g., ELISA) | Specific antibody-antigen binding. | High-throughput screening of in vitro samples. Requires specific antibody development for this compound. |

| Enzyme Immunoassays (e.g., EMIT, CEDIA) | Competition between free drug and enzyme-labeled drug for antibody binding sites. | Rapid, semi-quantitative screening in in vitro studies. Cross-reactivity with other barbiturates needs to be considered. |

| Microextraction Techniques (e.g., SPME, LPME) | Miniaturized sample preparation for analyte extraction and pre-concentration. | Efficient and environmentally friendly sample preparation for subsequent chromatographic analysis in in vitro metabolism studies. |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For 5-Allyl-1-cyclohexylbarbituric acid, these simulations are crucial for understanding its interaction with the GABA-A receptor.

The GABA-A receptor, a ligand-gated ion channel, is the principal inhibitory neurotransmitter receptor in the central nervous system. Barbiturates are known to bind to allosteric sites on the GABA-A receptor, distinct from the GABA binding site itself. These binding sites are typically located within the transmembrane domain of the receptor, at the interface between subunits. nih.gov

Computational studies utilize homology models of the human GABA-A receptor, often based on the crystal structures of related pLGICs (pentameric ligand-gated ion channels). Binding site analysis for this compound would involve docking the molecule into these receptor models to identify the most probable binding pockets. It is hypothesized that, like other barbiturates, this compound binds at the β+/α- subunit interfaces within the transmembrane domain. The cyclohexyl group at the N1 position and the allyl group at the C5 position would be expected to form significant hydrophobic and van der Waals interactions with nonpolar residues in this pocket, while the barbiturate (B1230296) ring itself can form hydrogen bonds with polar residues.

Molecular docking simulations not only predict the binding pose but also estimate the binding affinity, often expressed as a scoring function or binding energy. A lower binding energy generally indicates a more stable and favorable interaction. For this compound, these predictions would quantify the strength of its interaction with the GABA-A receptor.

The binding mode describes the specific orientation and conformation of the ligand within the binding site and the key interactions that stabilize the complex. For this compound, the predicted binding mode would detail the specific amino acid residues of the GABA-A receptor that interact with the allyl and cyclohexyl substituents, as well as the barbiturate core.

Table 1: Illustrative Predicted Binding Affinities of Barbiturate Analogs at the GABA-A Receptor

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | -8.5 | Met286, Phe289, Tyr294 |

| Pentobarbital | -7.9 | Met286, Ser290, Tyr294 |

| Phenobarbital | -7.2 | Met286, Thr291, Tyr294 |

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the receptor upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To build a QSAR model, the chemical structures of a set of molecules are characterized by numerical values known as molecular descriptors. These descriptors quantify various physicochemical properties of the molecules. For a QSAR study involving this compound and its analogs, a range of descriptors would be calculated.

Table 2: Examples of Physicochemical Descriptors for QSAR Modeling

| Descriptor | Description |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. |

| Number of Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (N or O). |

| Number of Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (N or O) with lone pairs. |

| Rotatable Bonds | The number of bonds that allow free rotation around them, indicating molecular flexibility. |

Once the descriptors are calculated for a series of barbiturates with known biological activities (e.g., potentiation of GABA-induced currents), statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a QSAR model. This model takes the form of an equation that relates the descriptors to the activity.

A hypothetical QSAR model for the activity of barbiturates at the GABA-A receptor might look like:

Biological Activity = c0 + c1LogP + c2TPSA + c3*(Number of Rotatable Bonds)

Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model, once validated, could be used to predict the biological activity of novel compounds like this compound based solely on its calculated descriptors. This predictive capability is invaluable in guiding the synthesis of new derivatives with potentially enhanced therapeutic properties.

In Silico Metabolism Prediction and Metabolite Identification

The prediction of a compound's metabolism through computational methods involves the use of sophisticated algorithms and models that simulate the enzymatic reactions occurring in the body, primarily in the liver. For this compound, a xenobiotic compound, the main metabolic pathways are predicted to be mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the oxidative metabolism of a wide range of substances.

Utilizing advanced metabolic prediction software, a number of potential metabolites for this compound have been identified. The primary sites of metabolism are predicted to be the allyl and cyclohexyl moieties of the molecule, which are susceptible to a variety of enzymatic attacks. The predicted biotransformations predominantly involve oxidation reactions.

The major predicted metabolic reactions for this compound include:

Allylic Oxidation: The allyl group is a prime target for oxidation, which can lead to the formation of an epoxide intermediate. This can be further hydrolyzed to a diol. Another possibility is the oxidation of the terminal carbon of the allyl group to form an alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid.

Hydroxylation of the Cyclohexyl Ring: The cyclohexyl ring is predicted to undergo hydroxylation at various positions, leading to the formation of several isomeric hydroxylated metabolites.

Oxidative Dealkylation: While less common for this specific structure, the potential for N-dealkylation of the cyclohexyl group cannot be entirely ruled out by predictive models.

Barbiturate Ring Oxidation: The barbiturate ring itself can be a site for oxidation, although this is generally a less favored pathway.

Based on these predicted reaction types, a range of metabolites can be postulated. The table below details some of the key predicted metabolites of this compound, the enzymes likely involved, and the type of metabolic reaction.

| Predicted Metabolite Name | Molecular Formula | Predicted Enzyme(s) | Predicted Reaction Type |

| 5-Allyl-1-(4-hydroxycyclohexyl)barbituric acid | C13H18N2O4 | CYP2C9, CYP2C19, CYP3A4 | Hydroxylation |

| 5-(2,3-Dihydroxypropyl)-1-cyclohexylbarbituric acid | C13H20N2O5 | Epoxide Hydrolase | Epoxide Hydrolysis |

| 5-Allyl-1-cyclohexyl-5-hydroxybarbituric acid | C13H18N2O4 | CYP2D6 | Hydroxylation |

| 5-(2-Oxopropyl)-1-cyclohexylbarbituric acid | C13H18N2O4 | Alcohol Dehydrogenase | Oxidation |

| 1-Cyclohexyl-5-(2-carboxyvinyl)barbituric acid | C13H16N2O5 | Aldehyde Dehydrogenase | Oxidation |

These in silico predictions provide a foundational roadmap for experimental metabolic studies. By identifying the most likely metabolites, researchers can target their analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to search for these specific compounds in biological matrices. The correlation between in silico predictions and experimental findings is crucial for validating the computational models and gaining a comprehensive understanding of the compound's metabolic profile.

Future Research Directions and Open Questions

Exploration of Novel Barbiturate (B1230296) Chemotypes as Research Tools

While the clinical use of many barbiturates has been supplanted by newer drugs with improved safety profiles, the inherent chemical versatility of the barbiturate scaffold presents a significant opportunity for the development of novel research tools. pressbooks.pubnih.gov The exploration of new barbiturate chemotypes, derived from structures like 5-Allyl-1-cyclohexylbarbituric acid, can provide chemical probes to investigate biological pathways with greater specificity.

The synthesis of a diverse library of barbiturate analogs allows for the systematic investigation of structure-activity relationships. For instance, modifications at the N1, N3, and C5 positions of the barbituric acid ring can dramatically alter the compound's biological activity. nih.gov Research has shown that varying substituents can lead to compounds with selective cytotoxicity towards specific cancer cell lines, highlighting their potential as targeted therapeutic leads or as probes to understand cancer biology. nih.gov

Furthermore, the development of photoswitchable barbiturate analogs represents a cutting-edge direction. These molecules can be activated or deactivated with light, offering precise spatial and temporal control over their biological effects. This approach has been successfully applied to other classes of neurological drugs and could be adapted to barbiturates to create powerful tools for studying neural circuits and receptor function with high precision. wikipedia.org The development of such compounds, inspired by the core structure of this compound, could yield invaluable tools for fundamental research in neuroscience and pharmacology.

Integration of Omics Technologies in Barbiturate Metabolism Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized our ability to understand the complex interactions between drugs and biological systems. pressbooks.pubuni.lunih.gov These high-throughput techniques provide a global view of the molecular changes that occur within a cell or organism in response to a chemical compound.

In the context of barbiturate research, omics technologies can be instrumental in elucidating the intricate details of their metabolism. A study utilizing GC-MS-based metabolomics has already demonstrated that the metabolism of barbiturates can be significantly altered in disease models, which could lead to misinterpretation of experimental data if not accounted for. nih.gov This underscores the importance of a comprehensive metabolic profile.

Future research can leverage a multi-omics approach to gain a deeper understanding of the metabolic fate of this compound and its analogs. By integrating data from genomics (to identify genetic variations in metabolic enzymes), transcriptomics (to measure changes in gene expression of these enzymes), proteomics (to quantify the levels of the enzymes themselves), and metabolomics (to identify and quantify the resulting metabolites), researchers can build a comprehensive picture of how these compounds are processed in the body. oup.com This knowledge is crucial for identifying potential drug-drug interactions, understanding inter-individual variability in drug response, and for the rational design of new barbiturates with optimized metabolic profiles.

Table 1: Application of Omics Technologies in Barbiturate Research

| Omics Technology | Application in Barbiturate Research | Potential Insights |

| Genomics | Identifying polymorphisms in genes encoding metabolic enzymes (e.g., Cytochrome P450s). | Understanding inter-individual differences in barbiturate metabolism and susceptibility to adverse effects. |

| Transcriptomics | Analyzing changes in gene expression in response to barbiturate exposure. | Revealing the regulatory networks affected by barbiturates and identifying potential off-target effects. |

| Proteomics | Quantifying the levels of metabolic enzymes and other proteins affected by barbiturates. | Providing a direct measure of the cellular machinery involved in barbiturate metabolism and response. |

| Metabolomics | Identifying and quantifying barbiturate metabolites in biological samples. | Elucidating the complete metabolic pathways of novel barbiturate compounds. |

Advanced Computational Approaches for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties and reducing the time and cost of development. nih.govresearchgate.net These methods can be powerfully applied to the design of novel barbiturate derivatives.

Techniques such as molecular docking, virtual screening, and de novo design can be used to predict how different barbiturate analogs will interact with their biological targets, such as GABAA receptors. nih.gov By creating virtual libraries of compounds based on the this compound scaffold and computationally screening them, researchers can prioritize the synthesis of molecules with the highest predicted affinity and selectivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies can further refine the design process by establishing mathematical relationships between the chemical structure of barbiturates and their biological activity. nih.gov This allows for the prediction of the activity of unsynthesized compounds and the identification of key structural features that govern their effects. A new computational method that considers not just the stability of the drug-protein complex but also how it breaks apart has shown to significantly improve the efficiency of identifying promising drug candidates. indiatimes.com The application of these advanced computational approaches will be crucial for unlocking the full potential of the barbiturate chemotype in a rational and efficient manner.

Role of this compound as a Synthetic Intermediate in Specialized Organic Synthesis

The chemical structure of this compound, with its reactive allyl group at the C5 position, makes it a valuable starting material for the synthesis of a wide range of more complex molecules. nih.gov Barbituric acid and its derivatives are known to be versatile building blocks in organic synthesis. researchgate.net

The double bond of the allyl group provides a handle for a variety of chemical transformations, including addition reactions, oxidations, and cross-coupling reactions. This allows for the introduction of diverse functional groups at this position, leading to the creation of novel compounds with potentially unique biological activities. For instance, the allylic group can be a precursor for the synthesis of other barbiturates, such as cyclopentobarbital, through transition metal-catalyzed reactions. mdpi.com

Furthermore, the barbituric acid core itself can participate in various condensation and cyclization reactions. The combination of the reactive C5 position and the inherent reactivity of the barbiturate ring system makes this compound a powerful intermediate for the construction of complex heterocyclic and carbocyclic systems. researchgate.netresearchgate.net The exploration of these synthetic transformations will not only expand the chemical space of barbiturate derivatives but also provide new routes to other classes of organic compounds with potential applications in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Allyl-1-cyclohexylbarbituric acid, and how can yield and purity be optimized?

- Methodological Answer : The synthesis of barbituric acid derivatives typically involves condensation reactions between urea derivatives and substituted aldehydes or ketones. For this compound, allylation and cyclohexyl group introduction can be achieved via nucleophilic substitution or Friedel-Crafts alkylation. Optimization includes controlling reaction temperature (e.g., 60–80°C), using anhydrous solvents to avoid hydrolysis, and employing column chromatography for purification . Yield improvements may involve stoichiometric adjustments of allyl bromide and cyclohexyl precursors, while purity is enhanced via recrystallization in ethanol-water mixtures .

Q. Which physicochemical properties (e.g., solubility, melting point) are critical for experimental handling and formulation?

- Methodological Answer : Key properties include:

- Solubility : Limited aqueous solubility (e.g., ~3.45 × 10⁻⁴ M in water at 25°C for analogs) necessitates use of organic solvents like ethanol or DMSO for in vitro assays .

- Melting Point : Reported melting points for similar compounds (138–139°C) guide storage conditions (desiccators, <25°C) and thermal stability assessments during synthesis .

- Hygroscopicity : Storage under inert gas (e.g., N₂) prevents moisture absorption, which can alter reactivity .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm allyl and cyclohexyl substituents via characteristic shifts (e.g., allyl protons at δ 5.0–5.8 ppm; cyclohexyl CH₂ at δ 1.2–1.8 ppm) .

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 210–230 nm) quantifies purity, while mass spectrometry verifies molecular ion peaks (e.g., m/z ~222 for C₁₁H₁₄N₂O₃ analogs) .

Advanced Research Questions

Q. How can researchers mitigate unexpected intramolecular isomerizations during synthesis?

- Methodological Answer : Intramolecular cyclization, observed in analogs like 5-phenyl-5-(3-bromopropyl)barbituric acid, can be minimized by:

- Steric Hindrance : Introducing bulky substituents on the nitrogen atoms to block nucleophilic attack .

- Reaction Solvent : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce unwanted side reactions .

- Low-Temperature Conditions : Conducting reactions at 0–5°C to slow kinetic pathways favoring isomerization .

Q. How should theoretical frameworks guide the study of CNS activity and structure-activity relationships (SAR)?

- Methodological Answer : Link hypotheses to established models:

- Receptor Binding Models : Molecular docking studies (e.g., GABAₐ receptor) predict binding affinity based on substituent electronegativity and steric bulk .

- QSAR Analysis : Correlate logP values and Hammett constants with sedative efficacy using multivariate regression .

- Pharmacokinetic Simulations : Predict metabolic stability via cytochrome P450 isoform interaction assays .

Q. How can contradictory solubility data across studies be reconciled?

- Methodological Answer : Discrepancies often arise from:

- Solvent Purity : Trace water in organic solvents alters solubility; use Karl Fischer titration to verify solvent dryness .

- Temperature Gradients : Ensure consistent thermal control (±0.1°C) during measurements via jacketed reactors .

- Polymorphism : Characterize crystalline vs. amorphous forms via X-ray diffraction to identify metastable states .

Q. What factorial design approaches optimize reaction conditions for scalable synthesis?

- Methodological Answer : A 2³ factorial design evaluates:

- Factors : Catalyst concentration (0.5–1.5 mol%), temperature (60–100°C), and reaction time (6–12 hrs).

- Responses : Yield (%) and impurity levels (HPLC area%). ANOVA identifies significant interactions (e.g., catalyst × temperature) and optimizes conditions for reproducibility .

Methodological Considerations

- Data Interpretation : For nonlinear standard curves (e.g., ELISA analogs), use segmented regression or spline models instead of linear regression to calculate sample concentrations .

- Safety Protocols : Avoid direct skin contact with intermediates (e.g., thiobarbituric acid derivatives) using nitrile gloves and fume hoods during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.